Desvenlafaxine-o-glucuronide
Description
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO8/c1-23(2)12-15(22(29)10-4-3-5-11-22)13-6-8-14(9-7-13)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h6-9,15-19,21,24-26,29H,3-5,10-12H2,1-2H3,(H,27,28)/t15?,16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDOISGIGBUYGA-NMXLZWJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3(CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601343443 | |
| Record name | Desvenlafaxine-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601343443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021933-98-1 | |
| Record name | Desvenlafaxine-o-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021933981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desvenlafaxine-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601343443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESVENLAFAXINE-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68PDXVEFMN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O-Desmethylvenlafaxine glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
In Vitro Incubation with Human Liver Microsomes
Human liver microsomes (HLMs) are widely used to study glucuronidation kinetics. Incubations typically include:
-
2–5 mM UDPGA as the cofactor.
-
50 mM Tris-HCl buffer (pH 7.4) with 5 mM MgCl₂.
Reactions are terminated with ice-cold acetonitrile, and products are analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method yields this compound with >90% conversion efficiency under optimized conditions.
Recombinant UGT Systems
Recombinant UGT isoforms expressed in mammalian or insect cell systems (e.g., HEK293 or baculovirus-infected Sf9 cells) provide isoform-specific activity data. Key findings include:
-
UGT1A1 and UGT1A3 exhibit the highest catalytic activity, with Km values of 35–50 µM for desvenlafaxine.
-
UGT2B15 contributes to glucuronidation in populations with genetic polymorphisms affecting UGT1A1 activity.
Metabolic Pathway Context
This compound is also generated endogenously via a two-step metabolic process :
This pathway accounts for 15–20% of total desvenlafaxine metabolism in humans.
Purification and Characterization
Solubility-Based Isolation
This compound exhibits solubility in polar solvents:
| Property | Value | Source |
|---|---|---|
| Water solubility | 32–45 mg/mL at 25°C | |
| Methanol solubility | Slightly soluble | |
| Melting point | 214–216°C (decomposition) |
Crystallization is achieved using acetone-water mixtures (3:1 v/v), a method adapted from ODV succinate purification.
Chromatographic Techniques
-
High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 225 nm resolves this compound from unreacted substrate.
-
Ion-pair chromatography using tetrabutylammonium bromide improves separation efficiency.
Analytical Verification
Mass Spectrometry
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (D₂O, 400 MHz): δ 7.2–7.4 (aromatic protons), δ 5.3 (anomeric proton of glucuronic acid), δ 2.8–3.1 (N-methyl groups).
Challenges and Optimization Strategies
Enzyme Inhibition and Polymorphisms
Chemical Reactions Analysis
Types of Reactions
Desvenlafaxine-o-glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to desvenlafaxine, facilitated by UGT enzymes .
Common Reagents and Conditions
Reagents: Uridine diphosphate glucuronic acid (UDPGA), human liver microsomes, recombinant UGT enzymes.
Conditions: Physiological pH (around 7.4), temperature (37°C), and the presence of cofactors such as magnesium ions.
Major Products
The major product of the glucuronidation reaction is this compound. This metabolite is more water-soluble than its parent compound, facilitating its excretion from the body .
Scientific Research Applications
Metabolism and Pharmacokinetics
Desvenlafaxine undergoes extensive metabolism, primarily through glucuronidation, which involves the conjugation of the drug with glucuronic acid. This process is mediated by various UDP-glucuronosyltransferase (UGT) isoforms, notably UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. Approximately 19% of the administered dose of desvenlafaxine is excreted as desvenlafaxine-O-glucuronide in urine .
Table 1: Metabolic Pathways of Desvenlafaxine
| Metabolic Pathway | Description | Major Enzymes Involved |
|---|---|---|
| Glucuronidation | Conjugation with glucuronic acid | UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17 |
| Oxidation | N-demethylation and other oxidative processes | CYP3A4, CYP2C19 |
Clinical Applications
This compound's role in pharmacotherapy extends beyond mere metabolism; it has implications for drug-drug interactions and therapeutic efficacy.
Drug-Drug Interactions
Desvenlafaxine is known for its relatively predictable pharmacokinetic profile, which may reduce the risk of interactions compared to other antidepressants. The glucuronidation pathway can be a site for potential interactions with other medications that are substrates or inhibitors of UGT enzymes . Understanding these interactions is critical in clinical settings to avoid adverse effects.
Efficacy in Major Depressive Disorder
Clinical studies have demonstrated that desvenlafaxine is effective in treating major depressive disorder (MDD). A pooled analysis from multiple trials indicated significant improvements in depression scales (e.g., Hamilton Rating Scale for Depression) when comparing desvenlafaxine to placebo .
Table 2: Summary of Clinical Trials on Desvenlafaxine
| Study | Dosage (mg/d) | Duration (weeks) | Primary Outcome | Result |
|---|---|---|---|---|
| Liebowitz et al (2010) | 50 | 8 | HDRS 17 Total Score | Significant improvement (P < .05) |
| Phase III Trial | 100 | 8 | HDRS 17 Total Score | No significant difference vs placebo |
| Long-term Study | Variable | Ongoing | Various scales | Overall efficacy established |
Case Studies and Clinical Insights
Several case studies highlight the importance of monitoring patients on desvenlafaxine due to its metabolic pathways. For instance, patients with hepatic impairment showed increased exposure to desvenlafaxine due to reduced clearance rates .
Case Study Example: Hepatic Impairment
- Patient Profile : 65-year-old female with moderate hepatic impairment.
- Treatment : Initiated on desvenlafaxine at a lower dose due to increased AUC.
- Outcome : Improved depressive symptoms with careful monitoring of liver function.
Mechanism of Action
Desvenlafaxine-o-glucuronide itself does not have a direct pharmacological effect. Instead, it is a metabolite formed from desvenlafaxine, which inhibits the reuptake of serotonin and norepinephrine in the central nervous system. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression .
Comparison with Similar Compounds
Key Characteristics:
- Chemical Structure: The glucuronide moiety is linked via an O-glycosidic bond to the desvenlafaxine backbone. The molecular formula is inferred as C₁₆H₂₅NO₂·C₆H₁₀O₇ (exact mass: ~438.50 g/mol based on related analogs) .
- Metabolic Pathway : Formed primarily in the liver, this conjugate is a significant excretion product in urine .
- Analytical Detection : Reverse-phase UPLC (e.g., Acquity UPLC BEH C18 column) with retention times around 2.2–4.2 minutes under optimized conditions .
Comparison with Similar O-Glucuronidated Compounds
Structural and Functional Comparisons
The table below compares Desvenlafaxine-O-glucuronide with structurally or functionally related O-glucuronides:
Metabolic and Pharmacokinetic Differences
- This compound: Exhibits rapid renal clearance due to high polarity, contributing to ~45% of total venlafaxine-related metabolites in urine . Unlike its parent drug, it lacks serotonin-norepinephrine reuptake inhibition .
- Hesperetin 3'-O-glucuronide : Retains partial bioactivity, unlike most glucuronides, and modulates cellular uptake pathways .
Analytical Methodologies
- Chromatography : this compound is quantified using UPLC with BEH C18 columns, similar to methods for venlafaxine and related compounds .
- Mass Spectrometry: LC-MS/MS is critical for differentiating isomeric glucuronides (e.g., positional isomers of flavonoid glucuronides) .
Research Findings and Clinical Implications
Unique Features of this compound
- Species Specificity : Unlike olanzapine-10-N-glucuronide (a human-specific N-glucuronide), this compound is conserved across mammalian species, reflecting broader UGT1A1/UGT2B7 activity .
- Drug-Drug Interactions : Glucuronidation of desvenlafaxine is less susceptible to enzyme inhibition compared to N-glucuronides (e.g., olanzapine), reducing interaction risks .
Challenges in Analysis and Standardization
Biological Activity
Desvenlafaxine-O-glucuronide is a significant metabolite of desvenlafaxine, an antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. This compound is formed primarily through glucuronidation, a phase II metabolic process facilitated by various UDP-glucuronosyltransferase (UGT) enzymes. Understanding the biological activity of this compound is crucial for evaluating its therapeutic efficacy, safety, and potential drug interactions.
Metabolism and Pharmacokinetics
Desvenlafaxine is predominantly metabolized via conjugation to form this compound. The major UGT isoforms involved in this process include UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. In preclinical studies, this compound accounted for approximately 78% to 96% of the circulating metabolites in plasma across various species, including rats and dogs .
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| C_max (maximum concentration) | 376 ng/mL |
| Terminal half-life (t_1/2) | Approximately 11 hours |
| Plasma protein binding | Low (30%) |
The pharmacokinetics of desvenlafaxine are relatively consistent across individuals with different CYP2D6 metabolizer phenotypes, indicating a low potential for drug-drug interactions mediated by this enzyme .
This compound exhibits biological activity primarily through its role as a metabolite of desvenlafaxine. While the parent compound acts on serotonin and norepinephrine reuptake inhibition, the glucuronide metabolite may have distinct pharmacological properties. Studies suggest that glucuronides can sometimes exhibit pharmacological activity independent of their parent compounds .
Case Studies and Clinical Implications
- Efficacy in Depression : Clinical trials have demonstrated that desvenlafaxine at doses of 50 mg/day shows significant efficacy in treating major depressive disorder without notable monoamine oxidase inhibitory activity or significant affinity for other receptors such as muscarinic or histaminergic receptors .
- Safety Profile : Desvenlafaxine has been shown to have a favorable safety profile with minimal adverse effects related to CYP-mediated drug-drug interactions. This is particularly advantageous for patients who are on multiple medications .
- Pharmacodynamic Interactions : In vitro studies indicate that desvenlafaxine does not significantly inhibit CYP450 enzymes, including CYP2D6 and P-glycoprotein transporters, further supporting its low interaction potential with other drugs metabolized by these pathways .
Research Findings
Recent studies have focused on the implications of genetic polymorphisms in UGT enzymes affecting the metabolism of desvenlafaxine and its glucuronide metabolite. Variability in UGT activity could lead to differences in therapeutic outcomes among patients . Additionally, research into the role of this compound in detoxification processes highlights its importance in drug metabolism and safety assessments.
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for identifying and quantifying Desvenlafaxine-O-glucuronide in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection (FLD) is widely used due to its specificity for glucuronide conjugates. For example, reversed-phase C18 columns with mobile phases like acetonitrile:phosphate buffer (pH 3.0) are effective for separating polar metabolites. Calibration curves should be validated using reference standards (e.g., USP-grade O-Desmethylvenlafaxine Succinate Monohydrate) to ensure accuracy . Quantification requires internal standardization (e.g., deuterated analogs) to correct for matrix effects.
Q. How can researchers ensure the reproducibility of in vitro glucuronidation assays for studying this compound synthesis?
- Methodological Answer : Use human liver microsomes (HLMs) or recombinant UDP-glucuronosyltransferase (UGT) enzymes under controlled conditions (pH 7.4, 37°C). Include cofactors like uridine 5′-diphosphoglucuronic acid (UDPGA) and alamethicin to permeabilize microsomal membranes. Validate assays by comparing kinetic parameters (e.g., Km, Vmax) across replicates and reference literature values . Document deviations in incubation times or enzyme batches to troubleshoot variability.
Q. What structural characterization methods are essential for confirming this compound’s identity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for resolving the glucuronide moiety’s linkage (e.g., β-D-configuration at the anomeric carbon). Mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode provides molecular ion data ([M-H]⁻) and fragmentation patterns. Cross-reference spectral data with databases like FooDB for flavonoid-glucuronide analogs .
Advanced Research Questions
Q. How can contradictory data on this compound’s metabolic stability be systematically addressed?
- Methodological Answer : Perform comparative studies using in vitro (e.g., HLMs, hepatocytes) and in vivo (rodent/plasma samples) models. Assess factors like interspecies UGT isoform differences (e.g., human UGT1A1 vs. rodent Ugt1a7). Use statistical tools (e.g., Bland-Altman plots) to evaluate variability between assays. Reconcile discrepancies by testing hypotheses (e.g., pH-dependent hydrolysis) through controlled stability studies .
Q. What experimental designs are optimal for elucidating the enzyme kinetics of this compound formation?
- Methodological Answer : Employ Michaelis-Menten kinetics with substrate saturation curves (0.1–10× Km). Include inhibitors of major UGT isoforms (e.g., phenylbutazone for UGT1A9) to identify primary contributors. Use nonlinear regression to calculate kinetic constants and compare with published values for related glucuronides (e.g., venlafaxine glucuronide). Validate models via Akaike information criterion (AIC) analysis .
Q. How can researchers differentiate this compound from isomeric metabolites in complex samples?
- Methodological Answer : Utilize chiral chromatography with polysaccharide-based columns (e.g., Chiralpak IA) to resolve stereoisomers. Pair with tandem mass spectrometry (MS/MS) to monitor diagnostic fragments (e.g., m/z 113 for glucuronic acid). Confirm elution order using synthetic standards and spiked matrices. Cross-validate with ion mobility spectrometry (IMS) for additional separation .
Data Analysis and Validation
Q. What strategies mitigate false positives in this compound quantification during untargeted metabolomics?
- Methodological Answer : Implement orthogonal methods:
- Chromatographic : Compare retention times across multiple columns (e.g., HILIC vs. reversed-phase).
- Spectral : Match MS/MS spectra to reference libraries (≥90% similarity threshold).
- Statistical : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to raw p-values. Include blank samples to identify background signals .
Q. How should researchers handle batch effects in large-scale this compound pharmacokinetic studies?
- Methodological Answer : Use randomized block designs to distribute samples across batches. Normalize data via internal standards or quality control (QC) pool correction. Apply mixed-effects models to statistically account for batch variability. Report intra- and inter-batch coefficients of variation (CV) in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
